Ethyl 2-(5-bromo-2,3-dimethylimidazol-4-yl)-2-oxoacetate
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Overview
Description
Ethyl 2-(5-bromo-2,3-dimethylimidazol-4-yl)-2-oxoacetate is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-bromo-2,3-dimethylimidazol-4-yl)-2-oxoacetate typically involves the following steps:
Bromination: The starting material, 2,3-dimethylimidazole, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Esterification: The brominated intermediate is then reacted with ethyl oxalyl chloride in the presence of a base such as triethylamine to form the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-bromo-2,3-dimethylimidazol-4-yl)-2-oxoacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form different functional groups, such as carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an imidazole derivative with an amine group, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
Ethyl 2-(5-bromo-2,3-dimethylimidazol-4-yl)-2-oxoacetate has several scientific research applications, including:
Medicinal Chemistry: As a building block for the synthesis of bioactive molecules with potential therapeutic effects.
Biological Studies: As a probe to study enzyme interactions and biological pathways involving imidazole derivatives.
Material Science: As a precursor for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-bromo-2,3-dimethylimidazol-4-yl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazole ring play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 2-(5-bromo-2,3-dimethylimidazol-4-yl)-2-oxoacetate can be compared with other imidazole derivatives, such as:
- Ethyl 2-(5-chloro-2,3-dimethylimidazol-4-yl)-2-oxoacetate
- Ethyl 2-(5-fluoro-2,3-dimethylimidazol-4-yl)-2-oxoacetate
- Ethyl 2-(5-iodo-2,3-dimethylimidazol-4-yl)-2-oxoacetate
These compounds share similar structures but differ in the halogen atom attached to the imidazole ring. The presence of different halogens can influence the compound’s reactivity, biological activity, and physical properties, making this compound unique in its own right.
Properties
IUPAC Name |
ethyl 2-(5-bromo-2,3-dimethylimidazol-4-yl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3/c1-4-15-9(14)7(13)6-8(10)11-5(2)12(6)3/h4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAACFDFVBHSHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(N=C(N1C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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